Cas no 851802-08-9 (1-cyclopentanecarbonyl-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

1-cyclopentanecarbonyl-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 1-cyclopentanecarbonyl-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
- 851802-08-9
- cyclopentyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- F0630-0740
- 1-cyclopentanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
- AKOS024588859
- SR-01000127516
- SR-01000127516-1
- cyclopentyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
-
- インチ: 1S/C16H19N3O3S/c20-15(13-3-1-2-4-13)18-10-9-17-16(18)23-11-12-5-7-14(8-6-12)19(21)22/h5-8,13H,1-4,9-11H2
- InChIKey: FVCOBEJTDLJYBG-UHFFFAOYSA-N
- ほほえんだ: S(CC1C=CC(=CC=1)[N+](=O)[O-])C1=NCCN1C(C1CCCC1)=O
計算された属性
- せいみつぶんしりょう: 333.11471265g/mol
- どういたいしつりょう: 333.11471265g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 478
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
- 疎水性パラメータ計算基準値(XlogP): 3
1-cyclopentanecarbonyl-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0630-0740-25mg |
1-cyclopentanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851802-08-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0630-0740-2mg |
1-cyclopentanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851802-08-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0630-0740-75mg |
1-cyclopentanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851802-08-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0630-0740-100mg |
1-cyclopentanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851802-08-9 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0630-0740-50mg |
1-cyclopentanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851802-08-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0630-0740-3mg |
1-cyclopentanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851802-08-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0630-0740-15mg |
1-cyclopentanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851802-08-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0630-0740-30mg |
1-cyclopentanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851802-08-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0630-0740-4mg |
1-cyclopentanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851802-08-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0630-0740-1mg |
1-cyclopentanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851802-08-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
1-cyclopentanecarbonyl-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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5. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
1-cyclopentanecarbonyl-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazoleに関する追加情報
Introduction to 1-cyclopentanecarbonyl-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole (CAS No. 851802-08-9)
1-cyclopentanecarbonyl-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 851802-08-9, belongs to the class of imidazole derivatives, which are well-known for their broad spectrum of pharmacological properties. The presence of a cyclopentanecarbonyl group and a methylsulfanyl substituent at the 2-position of the imidazole ring introduces additional complexity and functionality, making it a promising candidate for further investigation.
The structure of 1-cyclopentanecarbonyl-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole is characterized by a fused cyclopentane ring attached to a carbonyl group, which is further linked to an imidazole core. The imidazole ring itself is a key pharmacophore, known for its ability to interact with various biological targets. The 4-nitrophenylmethylsulfanyl moiety adds another layer of functionality, potentially influencing the compound's solubility, bioavailability, and interaction with biological systems. This combination of structural elements makes it an intriguing subject for medicinal chemistry research.
In recent years, there has been a growing interest in imidazole derivatives due to their diverse applications in drug discovery. These compounds have shown promise in various therapeutic areas, including antiviral, antibacterial, anticancer, and anti-inflammatory treatments. The specific modification of the imidazole ring with the cyclopentanecarbonyl and methylsulfanyl groups in 1-cyclopentanecarbonyl-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole suggests that it may exhibit unique pharmacological properties compared to other imidazole-based compounds.
One of the most compelling aspects of this compound is its potential as a drug candidate. The nitrophenyl group is known to enhance the bioactivity of molecules by influencing their electronic properties and interactions with biological targets. Additionally, the methylsulfanyl group can contribute to hydrophobicity and may affect the compound's ability to cross cell membranes. These features make 1-cyclopentanecarbonyl-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole a valuable asset in the search for novel therapeutic agents.
Recent studies have highlighted the importance of structural diversity in drug discovery programs. Compounds like 1-cyclopentanecarbonyl-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole that incorporate multiple functional groups offer a rich scaffold for designing molecules with tailored properties. The combination of a cyclopentanecarbonyl, an imidazole core, and a nitrophenylmethylsulfanyl substituent provides a complex structure that can interact with multiple biological targets simultaneously. This polypharmacophoric nature is increasingly recognized as a key strategy in developing effective therapeutics.
The synthesis of 1-cyclopentanecarbonyl-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole involves several steps that require careful optimization to ensure high yield and purity. The introduction of the cyclopentanecarbonyl group typically requires protection-deprotection strategies to prevent unwanted side reactions. Similarly, the attachment of the nitrophenylmethylsulfanyl moiety must be carefully controlled to avoid decomposition or rearrangement products. Advances in synthetic methodologies have made it possible to construct such complex molecules more efficiently, enabling researchers to explore their potential applications more rapidly.
In terms of biological activity, preliminary studies suggest that 1-cyclopentanecarbonyl-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole may exhibit properties relevant to several therapeutic areas. For instance, the presence of an imidazole core suggests potential interactions with enzymes or receptors involved in inflammatory responses or cancer progression. The nitrophenyl group could enhance binding affinity or modulate metabolic stability, while the methylsulfanyl substituent might influence solubility and pharmacokinetic profiles.
The development of new drugs often relies on understanding how structural modifications affect biological activity. In the case of 1-cyclopentanecarbonyl-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole, small changes in the position or type of substituents can significantly alter its pharmacological properties. This underscores the importance of detailed structural analysis and computational modeling in guiding drug design efforts. By leveraging these tools, researchers can predict how different modifications will impact activity and optimize compounds for better efficacy and safety.
As research in pharmaceutical chemistry continues to evolve, compounds like 1-cyclopentanecarbonyl-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole will play an increasingly important role in discovering new treatments for various diseases. The unique combination of structural features makes it a versatile scaffold for further derivatization and exploration. Future studies may focus on evaluating its interactions with specific biological targets, assessing its potential as an inhibitor or activator, and exploring its suitability for clinical development.
The broader significance of this compound lies in its contribution to the growing library of heterocyclic derivatives being investigated for therapeutic applications. Heterocycles are fundamental components of many drugs due to their ability to mimic natural biomolecules and interact with biological systems effectively. By expanding our understanding of how different structural motifs influence bioactivity, we can accelerate the discovery process and bring new treatments to patients more quickly.
In conclusion, 1-cyclopentanecarbonyl-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole (CAS No. 851802-08-9) is a structurally complex and functionally intriguing compound with potential applications in pharmaceutical research. Its unique combination of functional groups makes it a valuable candidate for further investigation into various therapeutic areas. As our understanding of drug design principles continues to improve, compounds like this one will be instrumental in developing innovative treatments for human diseases.
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